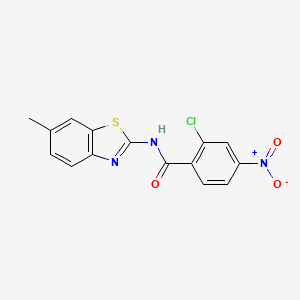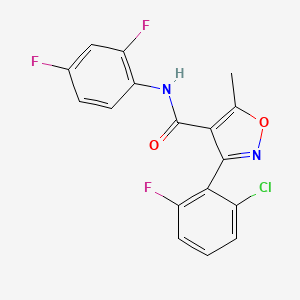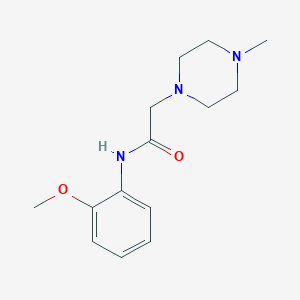
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as GW441756, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用机制
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a small molecule inhibitor that binds to the active site of gamma-secretase, which is an enzyme that cleaves the amyloid precursor protein to produce amyloid beta peptides. By inhibiting gamma-secretase activity, this compound reduces the production of amyloid beta peptides that are implicated in Alzheimer's disease. This compound also has antioxidant properties that protect dopaminergic neurons from oxidative stress-induced cell death in Parkinson's disease. In multiple sclerosis, this compound reduces inflammation and demyelination by modulating the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on biochemical and physiological processes in various disease models. In Alzheimer's disease, this compound reduces the production of amyloid beta peptides that are implicated in the pathogenesis of the disease. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, this compound reduces inflammation and demyelination by modulating the immune response.
实验室实验的优点和局限性
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for gamma-secretase inhibition. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other biological processes outside of gamma-secretase inhibition may limit its therapeutic potential in certain disease models.
未来方向
There are several future directions for the study of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. One potential direction is the development of more potent and selective gamma-secretase inhibitors that can be used as therapeutic agents for Alzheimer's disease. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability may enhance its therapeutic potential in vivo.
合成方法
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 6-methyl-1,3-benzothiazol-2-amine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
科学研究应用
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to inhibit the activity of the enzyme gamma-secretase, which is involved in the production of amyloid beta peptides that are implicated in Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.
属性
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-4-3-9(19(21)22)7-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOZTGXSIPRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)

![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)
![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)